molecular formula C13H14O4 B159959 Tert-butyl 2,3-dioxo-3-phenylpropanoate CAS No. 138714-53-1

Tert-butyl 2,3-dioxo-3-phenylpropanoate

Cat. No. B159959
M. Wt: 234.25 g/mol
InChI Key: OGOSCLCPPONYIY-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dioxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.24800 . The compound is also known by several synonyms, including 2,3-DIOXO-3-PHENYL-PROPANOIC ACID TERT-BUTYL ESTER and 2,3-DIOXO-3-PHENYL-PROPIONIC ACID TERT-BUTYL ESTER .


Synthesis Analysis

The synthesis of Tert-butyl 2,3-dioxo-3-phenylpropanoate involves several steps. The synthetic route includes the use of t-butyl 3-oxo- (CAS#:138714-59-7) and tert-butyl 3-hy (CAS#:5397-27-3) . The synthesis process has been documented in various literature, including Tetrahedron Letters, 2001, vol. 42, # 8 p. 1539 - 1542, Journal of Organic Chemistry, 1994, vol. 59, # 24 p. 7549 - 7552, and Tetrahedron Letters, 1991, vol. 32, # 42 p. 6039 - 6042 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2,3-dioxo-3-phenylpropanoate is represented by the formula C13H14O4 . The exact mass of the molecule is 234.08900 . The LogP value, which represents the compound’s lipophilicity, is 1.78010 .


Physical And Chemical Properties Analysis

Tert-butyl 2,3-dioxo-3-phenylpropanoate has a molecular weight of 234.24800 . The compound’s exact mass is 234.08900 . The compound’s PSA (Polar Surface Area) is 60.44000, and its LogP (partition coefficient between n-octanol and water) is 1.78010 . The density, boiling point, melting point, and flash point of the compound are not available .

Relevant Papers The synthesis and properties of Tert-butyl 2,3-dioxo-3-phenylpropanoate have been discussed in various papers, including those published in Tetrahedron Letters, Journal of Organic Chemistry, and Heterocycles .

properties

IUPAC Name

tert-butyl 2,3-dioxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOSCLCPPONYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472902
Record name tert-Butyl 2,3-dioxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,3-dioxo-3-phenylpropanoate

CAS RN

138714-53-1
Record name tert-Butyl 2,3-dioxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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